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Abstract

Jumoniji domain-containing 7 (JMJD7) is a bifunctional enzyme implicated in critical cellular
processes, including transcriptional and translational regulation. It functions as both a (3S)-lysyl
hydroxylase and an endopeptidase. As a hydroxylase, JMJD7 targets the translation factor
GTPases, DRG1 and DRG2, modifying them to enhance their RNA binding capabilities. In its
endopeptidase role, IMJD7 cleaves methylated histone tails, influencing chromatin structure
and gene expression. Given its involvement in cell proliferation and its potential as a
therapeutic target in oncology, understanding its molecular interactions is paramount. This
document provides a comprehensive technical overview of the cellular targets and pathways
affected by JIMJID7, with a focus on the inhibitory effects of IMID7-IN-1, the first-in-class small
molecule inhibitor of IMJD?7.

Quantitative Data Summary

The following tables summarize the available quantitative data for the inhibitor JIMJD7-IN-1 and
the enzymatic activity of IMJID7.

Table 1: In Vitro Activity of IMJID7-IN-1
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Compound Target Assay Type IC50 (pM) Reference
JMJD7-IN-1 Enzymatic

JMJID7 o 6.62 (11121131141
(Cpd-3) Inhibition
JMJD7-IN-1

JMJID7 Binding Affinity 3.80 [11[2]
(Cpd-3)

Table 2: Cellular Activity of JMJD7-IN-1

. Incubation
Compound Cell Line Assay Type Ti IC50 (pM) Reference
ime
JMJID7-IN-1 T-47d (Breast  Cell Growth
. 72 h 9.40 [1]12]
(Cpd-3) Cancer) Inhibition
SK-BR-3
JMJD7-IN-1 Cell Growth
(Breast o 72 h 13.26 [1][2]
(Cpd-3) Inhibition
Cancer)
JMJID7-IN-1 Jurkat (T-cell Cell Growth
. o 72 h 15.03 [1][2]
(Cpd-3) Leukemia) Inhibition
HelLa
JMJD7-IN-1 ) Cell Growth
(Cervical o 72 h 16.14 [1112]
(Cpd-3) Inhibition
Cancer)

Signaling Pathways and Molecular Interactions

JMJD7 participates in two primary signaling pathways, reflecting its dual enzymatic functions.

Regulation of Translation via DRG1/2 Hydroxylation

JMJDY7 catalyzes the (3S)-lysyl hydroxylation of Developmentally Regulated GTP Binding
Proteins 1 and 2 (DRG1/2), which are members of the TRAFAC family of GTPases.[1][5][6][7]
This post-translational modification occurs on a highly conserved lysine residue (Lys-22 in
DRG1 and Lys-21 in DRG2).[5] The hydroxylation of DRG1/2 by JMJD7 promotes their binding
to RNA, suggesting a regulatory role in protein biosynthesis and translation.[6]
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Figure 1: IMJD7-mediated translational regulation pathway.

Transcriptional Regulation via Histone Cleavage

In the nucleus, JMJD7 functions as an endopeptidase that targets the N-terminal tails of
histones H2, H3, and H4.[6] It specifically recognizes and cleaves at the carboxyl side of
monomethylated and dimethylated arginine or lysine residues.[8][9] This "clipping” of histone
tails generates "tailless nucleosomes,” which is thought to facilitate the release of paused RNA
Polymerase Il, thereby promoting transcription elongation.[6] Depletion of IMJD7 leads to an
accumulation of arginine-methylated histones.[8]
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Figure 2: IMJD7-mediated transcriptional regulation pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Immunoprecipitation for IMJD7 Interaction Analysis

This protocol is adapted from methods used to identify IMJD7 interactors.[5]
1. Cell Lysis:
e Harvest cells and wash with ice-cold PBS.

e Lyse cells in ice-cold RIPA buffer (10mM Tris-HCI pH 7.6, 1mM EDTA, 0.1% SDS, 0.1%
NaDOC, 1% TritonX-100) supplemented with protease inhibitors.[10][11]

* Incubate on ice for 20-30 minutes.

e Sonicate the lysate to shear chromatin.[11]

e Centrifuge at 12,000-14,000 x g for 10-20 minutes at 4°C to pellet cell debris.[11][12]

o Collect the supernatant containing the protein lysate.

2. Pre-clearing Lysate (Optional but Recommended):

e Add Protein A/G magnetic beads to the cell lysate.[12]

 Incubate with rotation for 30-60 minutes at 4°C.

» Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.[12]
3. Immunoprecipitation:

e Add 3-5 ug of primary antibody (e.g., anti-FLAG for tagged JMJD7) to approximately 500 pl
of cell lysate.[11]

 Incubate with rotation overnight at 4°C.[11]
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Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.[12]
Incubate with rotation for 2-4 hours at 4°C.[11]
. Washing and Elution:
Pellet the beads using a magnetic rack and discard the supernatant.[12]
Wash the beads three times with ice-cold cell lysis buffer.[13]

Elute the protein complexes from the beads by adding 20-40 pl of 3X SDS sample buffer and
heating at 95-100°C for 5 minutes.[12]

. Analysis:

The eluted proteins can be analyzed by Western blotting or mass spectrometry.
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Figure 3: Immunoprecipitation experimental workflow.

In Vitro JIMJD7 Lysyl Hydroxylase Assay

This protocol is based on methodologies used to characterize the enzymatic activity of IMJID7

on peptide substrates.[5][14]

1. Reaction Setup:
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Prepare a reaction mixture in a final volume of 20-50 pL in a suitable buffer (e.g., 50 mM
HEPES, pH 7.5 or 50 mM Tris-HCI, pH 7.5).[5][14]

The reaction should contain:

(¢]

Recombinant human JMJD7 (e.g., 200 nM - 10 uM).[5][14]

[¢]

DRG1-derived peptide substrate (e.g., 5-50 uM).[5][14]

[¢]

2-oxoglutarate (20G) (e.g., 10-200 uM).[5][14]

[e]

Ferrous ammonium sulfate (FAS) or Fe(ll) (e.g., 10-100 uM).[5][14]

o

L-ascorbate (LAA) (e.g., 100-500 uM).[5][14]
. Inhibition Assay:

For inhibitor studies, pre-incubate JMJD7 with the inhibitor (e.g., IMJID7-IN-1) for a specified
time (e.g., 15 minutes) before adding the substrate and co-factors.[14]

. Reaction and Quenching:
Initiate the reaction by adding the enzyme or 20G.

Incubate at room temperature or 37°C for a defined period (e.g., 25 minutes to 2 hours).[5]
[14]

Quench the reaction by adding an equal volume of a solution like 0.1% formic acid or by
spotting onto a MALDI plate with matrix.[5]

. Analysis:

Analyze the reaction products by liquid chromatography-mass spectrometry (LC-MS) or
MALDI-MS to detect the +16 Da mass shift corresponding to hydroxylation.[5][14]
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Figure 4: In vitro lysyl hydroxylase assay workflow.

In Vitro Histone Cleavage Assay

This protocol is based on methodologies described for IMJID family members with protease
activity.[9][15]

1. Substrate Preparation:
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» Use purified nucleosomes, acid-extracted histones, or synthetic histone tail peptides with
specific methyl-arginine modifications as substrates.[9][15]

2. Reaction Setup:
¢ Incubate the histone substrate with recombinant IMJD7 in a suitable buffer.

o For assays with cell extracts, incubate purified nucleosomes with total, cytosolic, or nuclear
extracts.[9]

3. Reaction and Termination:

 Incubate the reaction at 37°C for a specified time (e.g., 2 hours).[9]

o Terminate the reaction by adding SDS-Laemmli sample buffer and boiling.[9]
4. Analysis:

e Analyze the cleavage products by SDS-PAGE and Western blotting using antibodies that
recognize the C-terminus of the histone to detect the cleaved product.

Conclusion

JMJDY7 is a dual-function enzyme that plays significant roles in both the transcriptional and
translational machinery of the cell. Its lysyl hydroxylase activity on DRG1/2 links it to the
regulation of protein synthesis, while its endopeptidase activity on methylated histones
connects it to chromatin dynamics and gene expression. The development of JIMJD7-IN-1 as
the first potent inhibitor provides a valuable chemical tool to further probe the biological
functions of IMJD7 and to explore its therapeutic potential, particularly in cancer, where it has
been shown to be important for cell proliferation. Further research into the downstream effects
of IMJID7 inhibition will be crucial for validating it as a drug target.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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